molecular formula C18H17ClN4O3S3 B2510769 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 900001-41-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2510769
CAS RN: 900001-41-4
M. Wt: 468.99
InChI Key: JAWIROCGLFTHLY-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Potential The exploration of functional chemical groups for novel CNS acting drugs identifies heterocycles, including thiophene and pyridine derivatives, as potential leads. These compounds, with functional groups such as sulfonamides, have shown a range of CNS effects from depression to euphoria and convulsion, highlighting the versatility of such structures in medicinal chemistry for CNS disorders (Saganuwan, 2017).

Antitubercular Activity Research into antitubercular activity has evaluated derivatives including pyridine and thiophene for their efficacy against M. tuberculosis and other mycobacteria, indicating the potential for such compounds to contribute to the development of new anti-TB drugs. Notably, certain derivatives have shown in vitro efficacy and significant activity against drug-resistant strains, suggesting their utility in addressing challenging infectious diseases (Asif, 2014).

Cytochrome P450 Isoform Inhibition In the context of drug metabolism and potential drug-drug interactions, the selectivity and potency of chemical inhibitors, including those related to pyridine and thiophene scaffolds, have been investigated. These studies are crucial for understanding the metabolic pathways of drugs and for the development of safer pharmacological agents (Khojasteh et al., 2011).

Chemistry and Properties of Heterocyclic Compounds The fascinating variability in the chemistry and properties of heterocyclic compounds, including pyridine and thiophene, has been extensively reviewed. These compounds exhibit a wide range of biological and electrochemical activities, demonstrating their significance in the development of new materials and medicinal agents (Boča et al., 2011).

Potential Carcinogenicity of Thiophene Analogues Studies on the thiophene analogues of known carcinogens provide insights into their potential carcinogenicity and biological behavior. These investigations contribute to the understanding of the molecular basis of carcinogenicity and are essential for the development of safer chemical entities (Ashby et al., 1978).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S3/c19-15-3-4-16(28-15)29(25,26)23-8-5-12(6-9-23)17(24)22-18-21-14(11-27-18)13-2-1-7-20-10-13/h1-4,7,10-12H,5-6,8-9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWIROCGLFTHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

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